3-Chloro-2-(oxetan-3-yloxy)pyridine
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Overview
Description
3-Chloro-2-(oxetan-3-yloxy)pyridine is a chemical compound that features a pyridine ring substituted with a chloro group at the 3-position and an oxetane ring at the 2-position. This compound is of interest due to its unique structural properties, which combine the reactivity of the pyridine ring with the stability and ring strain of the oxetane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(oxetan-3-yloxy)pyridine typically involves the reaction of 3-chloropyridine with an oxetane derivative. One common method is the nucleophilic substitution reaction where the oxetane ring is introduced via a suitable leaving group. The reaction conditions often require a base to facilitate the substitution and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(oxetan-3-yloxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, altering its electronic properties.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. Conditions typically involve a polar aprotic solvent and a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the ring-opening of the oxetane moiety.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while ring-opening reactions can produce linear or branched compounds depending on the nucleophile.
Scientific Research Applications
3-Chloro-2-(oxetan-3-yloxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(oxetan-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxetane ring can influence the compound’s physicochemical properties, such as solubility and stability, which in turn affects its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(oxetan-3-yl)pyridine: Similar structure but lacks the oxygen atom in the oxetane ring.
3-chloro-5-(oxetan-3-yloxy)pyridine-2-carbonitrile: Contains an additional nitrile group, which can alter its reactivity and applications.
Uniqueness
3-Chloro-2-(oxetan-3-yloxy)pyridine is unique due to the presence of both the chloro and oxetane groups, which confer distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
3-chloro-2-(oxetan-3-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBAEXIRHKAYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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